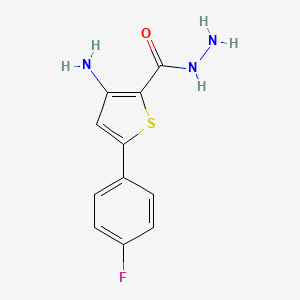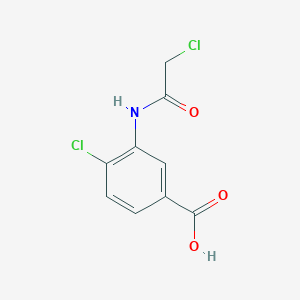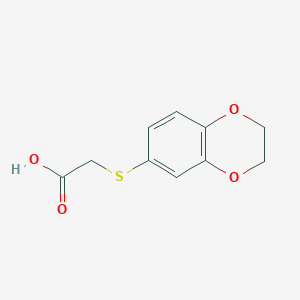![molecular formula C13H17ClN2O3S B6143173 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 554424-71-4](/img/structure/B6143173.png)
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the CAS Number: 554424-71-4 . It has a molecular weight of 316.81 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O3S/c1-10(14)13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . Unfortunately, specific physical and chemical properties like density, boiling point, and melting point were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of heterocyclic compounds, the synthesis of peptides and proteins, and the synthesis of various other organic molecules. Additionally, this compound has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and antiviral agents.
Wirkmechanismus
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is due to the presence of a highly reactive chlorine atom in the molecule, which is capable of forming covalent bonds with other molecules. When this compound reacts with other molecules, it can form covalent bonds with them, leading to the formation of new molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been found to possess antifungal and antiviral properties. It has also been found to possess anti-inflammatory activities, and it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, and it can be used to synthesize a wide range of compounds. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
The future of 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is promising, as it has a wide range of potential applications. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, heterocyclic compounds, peptides, and proteins. Additionally, it can be used in the synthesis of various other organic molecules, such as amino acids, amines, and other organic molecules. Furthermore, it has potential applications in the areas of medicinal chemistry, drug discovery, and drug development. Finally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide can be synthesized in a variety of ways, including the reaction of pyrrolidine-1-sulfonyl chloride with 2-chloro-N-propionamide. The reaction is typically carried out in an aqueous medium, such as water or an aqueous solution of sodium hydroxide, at a temperature of approximately 100 °C. The reaction proceeds via a nucleophilic substitution, which results in the formation of this compound.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10(14)13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBGUAOLYUXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)




![3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143147.png)
![11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6143153.png)

![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)
![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)